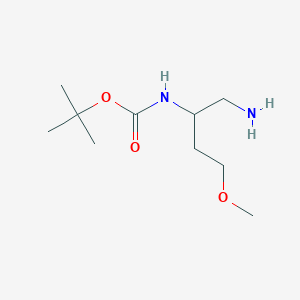

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate

Description

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate is a carbamate-protected amine derivative characterized by a linear butan-2-yl backbone with a methoxy group at the C4 position and a primary amine at the C1 position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is structurally significant in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of peptidomimetics or small-molecule inhibitors.

Properties

IUPAC Name |

tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-8(7-11)5-6-14-4/h8H,5-7,11H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIKNRYSBQLYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines or alcohols, and substitution can result in various substituted carbamates .

Scientific Research Applications

Drug Development

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential as GPR88 agonists, which are implicated in neuropsychiatric disorders. Research indicates that modifications to this compound can enhance metabolic stability and brain permeability, making it a candidate for treating conditions such as addiction and anxiety .

Metabolic Stability Improvement

A notable application of this compound is its role in enhancing the metabolic stability of drug candidates. For example, research on RTI-13951 analogues demonstrated that structural modifications involving tert-butyl carbamate derivatives led to improved pharmacokinetic profiles, including increased half-life and reduced clearance rates in vivo . This improvement is critical for developing effective therapeutic agents with prolonged action.

Case Study 1: GPR88 Agonists

A study focused on the design and synthesis of GPR88 agonists highlighted the importance of this compound derivatives. The synthesized compounds exhibited favorable pharmacological profiles, with one derivative showing an EC50 value of 25 nM in cAMP functional assays. These findings suggest that optimizing the structure around this carbamate can yield potent agonists for drug development .

Case Study 2: Anticoagulant Synthesis

In another application, this compound was utilized as an intermediate in synthesizing Edoxaban, an anticoagulant medication. The synthesis process involved several steps where this compound played a pivotal role in ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can then undergo various biochemical reactions, resulting in the desired biological effects. The pathways involved in these reactions include oxidation, reduction, and substitution .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Attributes

Key Observations:

Functional Group Effects :

- The methoxy group (OCH₃) in the target compound reduces polarity compared to hydroxyl (OH) substituents in cyclopentyl analogs, which may enhance membrane permeability .

- The primary amine (NH₂) at C1 contrasts with secondary amines in bicyclic or piperidine derivatives (e.g., 3-azabicyclo[4.1.0]heptane derivatives), affecting basicity and hydrogen-bonding capacity .

Stereochemical Considerations: Cyclic analogs (e.g., (1R,2S)-cyclopentyl or (3R,5S)-piperidine derivatives) demonstrate the importance of stereochemistry in modulating biological activity, a factor less pronounced in the achiral target compound .

Table 2: Theoretical Property Comparison*

| Property | Target Compound | tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~245.3 | ~243.3 | ~242.3 |

| LogP (Predicted) | ~1.2 | ~0.8 | ~1.5 |

| Hydrogen Bond Donors | 2 (NH₂, NHBoc) | 2 (OH, NHBoc) | 1 (NHBoc) |

| Rotatable Bonds | 5 | 2 | 2 |

Key Insights:

- Solubility : The hydroxyl group in cyclopentyl analogs increases aqueous solubility compared to the methoxy group in the target compound, which may favor different formulation strategies .

- Metabolic Stability : Fluorinated derivatives (e.g., tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate) exhibit enhanced metabolic stability due to the electron-withdrawing effect of fluorine, a feature absent in the target compound .

- Synthetic Utility : The Boc-protected amine in the target compound aligns with PharmaBlock’s portfolio of building blocks for peptide synthesis or kinase inhibitor development .

Crystallographic and Analytical Data

Structural determination of related compounds often employs programs like SHELX for X-ray refinement and ORTEP-III for graphical representation . For example, tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate’s stereochemistry was likely resolved using these tools, underscoring their role in validating structural analogs .

Biological Activity

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in research.

Chemical Structure and Properties

This compound, often referred to as a carbamate derivative, is characterized by its tert-butyl group and an amino acid-like structure. The compound’s molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Target Interactions:

The compound has been shown to interact with voltage-gated sodium channels (VGSCs), which play a crucial role in neuronal excitability. It is suggested that it enhances the slow inactivation of these channels, potentially affecting neuronal signaling.

Biochemical Pathways:

Additionally, this compound may regulate the collapse response mediator protein 2 (CRMP-2), which is involved in neuronal development and axon guidance. This regulation indicates a role in neurodevelopmental processes.

Pharmacokinetics

The pharmacokinetic profile of carbamate derivatives typically includes good absorption and distribution throughout the body. Factors such as solubility and stability in biological media are essential for their efficacy. Environmental conditions can influence these parameters significantly.

Case Studies

-

Neuroprotective Effects:

Research has indicated that compounds interacting with VGSCs can provide neuroprotective effects in models of neurodegeneration. While specific studies on this compound are sparse, its mechanism suggests potential therapeutic applications in neurological disorders. -

Enzyme Mechanism Studies:

The compound has been utilized as an intermediate in the synthesis of complex organic molecules, aiding in the study of enzyme mechanisms and protein interactions. Such applications highlight its versatility in biochemical research.

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine precursor. Reaction conditions involve:

- Base selection : Triethylamine or sodium hydride is used to deprotonate the amine, facilitating nucleophilic attack on the chloroformate .

- Solvent choice : Dichloromethane or tetrahydrofuran is preferred for solubility and inertness .

- Temperature control : Room temperature or mild heating (30–50°C) is employed to avoid side reactions like tert-butyl group cleavage . Yield optimization often requires iterative adjustments of stoichiometry and reaction time, monitored by TLC or HPLC .

Q. How is the tert-butyl carbamate group deprotected, and what analytical methods validate completeness?

Deprotection is achieved under acidic conditions:

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1–2 hours at room temperature .

- Neutralization : Post-reaction, the acid is quenched with a scavenger (e.g., triisopropylsilane) and removed via evaporation . Completeness is confirmed by:

- NMR : Disappearance of the tert-butyl signal at ~1.4 ppm (¹H) .

- Mass spectrometry : Detection of the free amine (e.g., m/z shift corresponding to loss of Boc group) .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

The tert-butyl group provides steric protection, but stability is pH-dependent:

- Acidic conditions (pH < 3) : Rapid deprotection occurs via protonation of the carbamate oxygen, accelerating cleavage .

- Basic conditions (pH > 10) : Hydrolysis is slower but may lead to esterification of the methoxy group, requiring monitoring by ¹³C NMR . Computational studies (DFT) can model transition states to predict degradation pathways .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?

Discrepancies often arise from:

- Impurity profiles : Side products (e.g., over-alkylation) may skew yields. Purity should be assessed via HPLC-MS .

- Moisture sensitivity : Anhydrous conditions are critical; trace water hydrolyzes tert-butyl chloroformate, reducing yields. Karl Fischer titration ensures solvent dryness . Reproducibility is enhanced by standardizing protocols (e.g., glovebox use for moisture-sensitive steps) .

Q. How can X-ray crystallography validate the stereochemical configuration of intermediates derived from this carbamate?

- Crystal growth : Slow evaporation from hexane/ethyl acetate mixtures produces diffraction-quality crystals .

- Data collection : High-resolution synchrotron radiation (e.g., 0.9 Å) resolves methoxy and tert-butyl group orientations .

- Refinement : SHELXL software refines anisotropic displacement parameters, confirming Cahn-Ingold-Prelog priorities .

Methodological Challenges & Solutions

Q. What experimental designs mitigate competing reactions during functionalization of the methoxybutan-2-yl moiety?

Competing oxidation or elimination can occur due to the methoxy group’s electron-donating effects:

- Protection strategies : Temporarily convert the methoxy to a silyl ether (e.g., TBS) during harsh reactions .

- Low-temperature protocols : Perform alkylations at –78°C (dry ice/acetone bath) to suppress side reactions . Reaction progress is tracked via in situ IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How do solvent polarity and proticity affect the carbamate’s reactivity in SN2 vs. SN1 mechanisms?

- Polar aprotic solvents (DMF, DMSO) : Favor SN2 pathways due to strong solvation of cations, enhancing nucleophilicity of the amine .

- Protic solvents (MeOH, H2O) : Stabilize carbocation intermediates (SN1), risking tert-butyl group loss. Solvent choice is validated by kinetic studies (Eyring plots) .

Data Analysis & Interpretation

Q. What statistical methods reconcile discrepancies in biological activity data across studies?

- Meta-analysis : Pool IC50 values from multiple assays (e.g., enzyme inhibition) using random-effects models to account for inter-study variability .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity to identify outliers .

Q. How can computational docking predict interactions between this carbamate and biological targets?

- Ligand preparation : Generate 3D conformers using Open Babel, accounting for carbamate rotamers .

- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases) due to carbamate’s electrophilic carbonyl . Docking scores (AutoDock Vina) are validated by mutagenesis studies (e.g., Ala-scanning of catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.